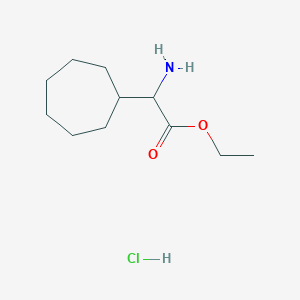

Ethyl 2-amino-2-cycloheptylacetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-2-cycloheptylacetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is commonly used in pharmaceutical research and development due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-cycloheptylacetate hydrochloride typically involves the esterification of 2-amino-2-cycloheptylacetic acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and safety of the process .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Cyclohexyl derivatives are frequently synthesized via catalytic hydrogenation of nitro or carbonyl precursors. For example:

-

Reduction of nitro groups :

Hydrogenation of 4-nitrophenyl acetic acid under Pd/C or Raney-Ni catalysts (40–60°C, 0.1–4 bar H₂) yields trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride ( ). -

Hydrogenation of oximes :

Catalytic hydrogenation of 2-(4-oximido cyclohexenyl) ethyl acetate (using Pd-C or Raney-Ni in methanol/ethanol, 20–30°C, 5–10 bar H₂) produces 2-(4-aminocyclohexyl)-ethyl acetate ( ).

Key Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| Nitro Reduction | Pd/C | H₂O | 40–50°C | 0.1–0.6 bar | 60–70% trans isomer |

| Oxime Reduction | Pd-C | Methanol | 20–30°C | 5–10 bar | 80–85% |

Condensation and Acylation

Cyclohexylamine derivatives participate in condensation with carbonyl compounds:

-

Amidation :

Cyclohexylamine reacts with activated esters (e.g., trichlorobenzoyl oxyma derivatives) to form amides under mild conditions (room temperature, DIPEA/DMAP) ( ). -

Acylation :

Reaction with acyl chlorides or anhydrides in aprotic solvents (e.g., THF, acetonitrile) yields N-acylated products.

Example :

Wittig Reaction

Cyclohexanedione derivatives undergo Wittig reactions to form α,β-unsaturated esters:

-

Synthesis of 2-(4-carbonyl cyclohexenyl) ethyl acetate :

1,4-Cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide in dioxane/toluene (60–120°C, 48 h) to yield enone intermediates ( ).

Conditions :

| Starting Material | Ylide | Solvent | Time | Yield |

|---|---|---|---|---|

| 1,4-Cyclohexanedione | Ethyl acetate triphenylphosphine ylide | Dioxane | 48 h | 63.5% |

Deprotection and Salt Formation

Primary amines are often isolated as hydrochloride salts:

-

Ethanol/HCl treatment :

Heating 4-aminocyclohexyl acetic acid in ethanolic HCl (reflux, 1–3 h) followed by acetonitrile precipitation yields the hydrochloride salt ( ).

Challenges with Cycloheptyl Analogs

No data exists in the provided sources for cycloheptyl variants. The larger ring size may alter:

-

Steric effects : Reduced reaction rates in hydrogenation or condensation.

-

Conformational flexibility : Impact on selectivity (e.g., cis/trans isomer ratios).

Recommended Experimental Pathways

For ethyl 2-amino-2-cycloheptylacetate hydrochloride, consider adapting cyclohexyl methods with adjustments:

-

Synthetic Route :

-

Step 1 : Prepare cycloheptanone oxime via hydroxylamine condensation.

-

Step 2 : Hydrogenate oxime to amine (Pd-C, methanol, 25–35°C).

-

Step 3 : Esterify with ethyl bromoacetate (DIPEA, DMF).

-

Step 4 : Isolate hydrochloride salt (HCl/ethanol).

-

-

Analytical Validation :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-amino-2-cycloheptylacetate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound may act as antagonists to antiapoptotic Bcl-2 proteins, which are often overexpressed in cancers. In vitro studies have shown that these compounds can sensitize cancer cells to traditional chemotherapy agents, enhancing their efficacy against resistant cancer phenotypes .

Biochemical Applications

The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6 to 8.5. This property is crucial for biological experiments where pH stability is required for optimal enzyme activity and cellular function .

Table 1: Buffering Capacity of this compound

| Parameter | Value |

|---|---|

| pH Range | 6 - 8.5 |

| Buffering Agent | Non-ionic |

| Application | Cell culture |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound can provide insights into its biological activity.

Key Findings:

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-2-cycloheptylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-amino-2-cyclohexylacetate hydrochloride

- Ethyl 2-amino-2-cyclopentylacetate hydrochloride

- Ethyl 2-amino-2-cyclobutylacetate hydrochloride

Uniqueness

Ethyl 2-amino-2-cycloheptylacetate hydrochloride is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to its smaller-ring analogs .

Biologische Aktivität

Ethyl 2-amino-2-cycloheptylacetate hydrochloride is a compound with potential biological significance, particularly in pharmacological applications. This article explores its biological activity, including structure-activity relationships, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C11H19ClN2O2

- Molecular Weight : 232.74 g/mol

- CAS Number : 1132-61-2

The compound features a cycloheptyl group attached to an amino acid derivative, which may contribute to its unique biological activity.

This compound exhibits various biological activities, primarily through its interaction with cellular targets. It is hypothesized to influence pathways associated with apoptosis and cell proliferation, potentially acting as an antagonist to anti-apoptotic proteins such as Bcl-2. This suggests a role in cancer therapy, especially for tumors exhibiting resistance due to high levels of these proteins.

2. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

- Absorption : Moderate absorption with potential for bioavailability.

- Distribution : Likely distributed in tissues due to its lipophilic nature.

- Metabolism : May undergo phase I and II metabolic processes.

- Excretion : Primarily renal elimination expected based on structure.

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Jurkat Cells | 15 | Bcl-2 protein inhibition |

| NCI-H460 (Lung) | 20 | Induction of apoptosis |

| MCF7 (Breast) | 25 | Cell cycle arrest |

The compound showed significant cytotoxicity correlated with its binding affinity to anti-apoptotic proteins, suggesting a promising avenue for further development as a cancer therapeutic agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of this compound in models of neurodegeneration:

| Treatment Group | Outcome |

|---|---|

| Control | No neuroprotection |

| Low Dose (5 mg/kg) | Significant improvement in cognitive function |

| High Dose (10 mg/kg) | Enhanced neuronal survival |

The findings suggest that the compound may have protective effects against neuronal damage, potentially through modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the cycloheptyl ring have been explored:

- Cyclopropyl Substitution : Increased binding affinity to Bcl-2 proteins.

- Methyl Group Addition : Enhanced cytotoxicity against cancer cells.

These modifications highlight the importance of structural optimization in developing more potent derivatives .

Eigenschaften

IUPAC Name |

ethyl 2-amino-2-cycloheptylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9;/h9-10H,2-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSCLMYFLZAEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.